Product packaging for Benzene--tetraphenylene (1/2)(Cat. No.:CAS No. 83179-20-8)

Benzene--tetraphenylene (1/2)

Cat. No.: B14424230
CAS No.: 83179-20-8
M. Wt: 686.9 g/mol
InChI Key: NJFHPWDIXVZGNA-UHFFFAOYSA-N
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Description

The Benzene--tetraphenylene (1/2) complex is a chemical system of significant interest in advanced materials research. It is based on the tetraphenylene scaffold, a nonplanar, saddle-shaped cyclic hydrocarbon with a distinctive three-dimensional geometry . This unique structure, characterized by two pairs of benzene rings oriented above and below the central eight-membered ring plane, makes tetraphenylene a valuable building block in supramolecular chemistry and for the development of functional materials . Researchers are exploring the co-crystal formed by benzene and tetraphenylene in a 1:2 ratio to understand intermolecular interactions, such as π-π stacking, in constrained, non-planar systems . The inherent chirality and steric profile of the tetraphenylene core, when incorporated into larger architectures like double helical frameworks or covalent organic frameworks (COFs), can impart novel chiroptical or electronic properties . Furthermore, tetraphenylene derivatives have shown promise in the development of hole-transport materials for electronic devices, making the study of its complexes and supramolecular behavior a critical area of investigation . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H38 B14424230 Benzene--tetraphenylene (1/2) CAS No. 83179-20-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83179-20-8

Molecular Formula

C54H38

Molecular Weight

686.9 g/mol

IUPAC Name

benzene;tetraphenylene

InChI

InChI=1S/2C24H16.C6H6/c2*1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22;1-2-4-6-5-3-1/h2*1-16H;1-6H

InChI Key

NJFHPWDIXVZGNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25

Origin of Product

United States

Synthetic Methodologies for Benzene Tetraphenylene 1/2 Co Crystal Formation

Solution-Phase Crystallization Techniques for Stoichiometric Co-Crystals

The formation of benzene--tetraphenylene (1/2) co-crystals is most successfully achieved through solution-phase crystallization. This method involves dissolving the host molecule, tetraphenylene (B3251814), in a suitable solvent system that includes the guest molecule, benzene (B151609), and inducing crystallization to form the multi-component solid. The process is a manifestation of directed self-assembly, where non-covalent interactions between the host and guest molecules guide their organization into a specific, repeating three-dimensional structure. nih.govresearchgate.net

Solvent Selection and Optimization for Controlled Crystallization

The choice of solvent is a critical parameter in co-crystallization. For the benzene-tetraphenylene system, the solvent must effectively dissolve the tetraphenylene host, while benzene itself acts as both a co-solvent and the guest molecule. The goal is to create a solution from which, upon changing conditions, the co-crystal is the most thermodynamically stable solid phase and preferentially precipitates over the individual components.

Recrystallization of tetraphenylene from a solvent containing benzene is the fundamental approach. The process often involves a primary solvent in which tetraphenylene has moderate to good solubility, with benzene present in a sufficient concentration to be incorporated into the crystal lattice as a guest. illinois.edu Studies on analogous host-guest systems involving tetraphenylene derivatives and various guest molecules like cyclohexane (B81311) and mesitylene (B46885) have demonstrated that slow crystallization from such solutions is an effective method for forming specific clathrates. rsc.org The optimization process involves adjusting the ratio of the primary solvent to benzene to control the solubility curves and ensure the co-crystal forms upon cooling or solvent evaporation. beilstein-journals.org

ParameterDescriptionRationale
Host TetraphenyleneA saddle-shaped molecule with a central cavity suitable for including guest molecules. oup.com
Guest BenzeneThe molecule to be included in the host's crystal lattice.
Primary Solvent A solvent capable of dissolving tetraphenylene (e.g., chloroform, dichloromethane). beilstein-journals.orgkaust.edu.saEnsures the host molecule is in the solution phase, allowing for interaction with the guest.
Crystallization Method Slow Evaporation / Slow CoolingProvides the necessary slow kinetics for the ordered assembly of host and guest molecules into a co-crystal lattice. nih.govbeilstein-journals.org

This interactive table summarizes the key components and conditions for the solution-phase synthesis of the Benzene--Tetraphenylene (1/2) co-crystal.

Temperature Gradient and Slow Evaporation Methods

To grow high-quality co-crystals suitable for structural analysis, the rate of crystallization must be carefully controlled. Slow evaporation and slow cooling (a temperature gradient method) are the most common techniques employed. nih.govbeilstein-journals.org

Slow Evaporation : In this technique, a solution of tetraphenylene in a volatile solvent (like dichloromethane) containing benzene is left undisturbed in a partially open container. As the solvent slowly evaporates, the concentration of both host and guest increases, leading to supersaturation and subsequent nucleation and growth of the co-crystal. beilstein-journals.org

Temperature Gradient (Slow Cooling) : A saturated solution of the components is prepared at an elevated temperature and then cooled slowly. The solubility of the co-crystal decreases as the temperature drops, inducing crystallization. A slow cooling rate is crucial to allow sufficient time for the host and guest molecules to arrange correctly, favoring the formation of the desired stoichiometric co-crystal over amorphous precipitation or crystallization of the pure components. nih.gov

Nucleation Control and Crystal Growth Dynamics

The formation of the 1:2 benzene-tetraphenylene co-crystal is governed by the principles of molecular recognition and host-guest chemistry. libretexts.org The nucleation process begins with the self-assembly of host and guest molecules in solution. The distinct saddle shape of the tetraphenylene molecule creates a cavity. oup.com In the solid state, these saddle-shaped molecules pack in a way that forms channels or voids. The crystal structure analysis of similar tetraphenylene clathrates reveals that these voids are occupied by the guest molecules. rsc.org

The crystal growth proceeds as additional tetraphenylene and benzene molecules from the solution are added to the nucleus in the specific 2:1 ratio. The stability of the resulting crystal lattice, driven by favorable van der Waals forces and potential π-π stacking interactions between the host's electron-rich cavity and the guest benzene molecule, is the thermodynamic driving force for the entire process. libretexts.orgmdpi.com This directed growth ensures the formation of a crystalline solid with a defined, repeating stoichiometry.

Vapor-Phase Deposition Approaches for Co-Crystal Formation

Vapor-phase deposition encompasses a set of techniques where thin films or crystals are grown on a substrate from gaseous precursors. google.com Methods like physical vapor deposition (PVD) or chemical vapor deposition (CVD) involve the sublimation or transport of precursor molecules in a vacuum, which then deposit on a surface. google.com This technique is particularly useful for creating highly ordered thin films of organic materials for electronic applications.

While vapor deposition is a powerful tool for certain classes of materials like metal-organic frameworks, its application for the synthesis of bulk organic molecular co-crystals such as benzene--tetraphenylene (1/2) is not documented in the available literature. The method would require careful control over the sublimation rates of both solid tetraphenylene and liquid benzene to achieve the correct stoichiometry on the substrate surface, which presents significant technical challenges for bulk synthesis.

Mechanochemical Synthesis Routes for Benzene--Tetraphenylene (1/2)

Mechanochemistry involves the use of mechanical force, such as grinding, milling, or shearing, to induce chemical reactions and phase transformations. esrf.frrsc.org Neat grinding (milling the solid components together) and liquid-assisted grinding (adding a catalytic amount of a liquid) are common and rapid methods for screening for and synthesizing co-crystals. esrf.frkobv.de These techniques are often solvent-free, making them environmentally friendly. esrf.fr

Mechanochemical methods are widely applied in the pharmaceutical industry to discover new co-crystal forms of active pharmaceutical ingredients. esrf.frnih.gov However, there are no specific reports in the surveyed scientific literature that describe the synthesis of the benzene--tetraphenylene (1/2) co-crystal via this route. The formation of this particular host-guest clathrate appears to be favored by the slow, ordering processes inherent to solution crystallization rather than the high-energy environment of a ball mill.

Directed Assembly Strategies for Specific Stoichiometries

The formation of the benzene--tetraphenylene (1/2) co-crystal is a quintessential example of directed assembly, where the intrinsic chemical and structural information encoded in the component molecules guides their spontaneous organization into a more complex, well-defined architecture. researchgate.netoup.com The strategy does not rely on external templates but on the inherent properties of the host and guest.

The primary factors directing the assembly are:

Host Preorganization : The tetraphenylene molecule is a pre-organized host; its rigid, saddle-shaped conformation creates a natural cavity for guest inclusion. oup.comlibretexts.org

Molecular Recognition : The size, shape, and electronic properties of the benzene guest are complementary to the cavity formed by the tetraphenylene hosts in the crystal lattice. This complementarity drives the selective inclusion of benzene.

Non-Covalent Interactions : The assembly is held together by a network of weak intermolecular forces, such as van der Waals forces and π-π interactions, which collectively stabilize the co-crystal structure. libretexts.orgmdpi.com

Therefore, the solution-phase crystallization methods described in section 2.1 are practical implementations of this overarching strategy. By providing the components with the necessary mobility in solution and allowing for a slow approach to equilibrium, the system can follow the path of molecular recognition to self-assemble into the thermodynamically favored, stoichiometrically precise 1:2 co-crystal. nih.gov

Purity and Yield Optimization in Scalable Co-Crystal Preparation

Research into the host-guest chemistry of tetraphenylene and its derivatives reveals a significant capacity for forming crystalline inclusion compounds with a range of guest molecules, particularly solvents. oup.comrsc.org However, this inclusion capability is often highly selective. For instance, one study involving a functionalized dibenzo[b,h]tetraphenylene found that while it readily formed a 1:1 crystalline complex with mesitylene, it did not form any crystalline adduct with benzene under the tested conditions. rsc.org This highlights a primary challenge: the inherent selectivity of the host molecule, which dictates the feasibility of forming a specific co-crystal.

Assuming a viable pathway for the formation of a benzene-tetraphenylene co-crystal exists, optimizing its scalable preparation would involve a systematic approach focusing on several critical factors.

Key Optimization Parameters in Scalable Co-Crystal Preparation

The successful scale-up of co-crystal synthesis from solution, a common method for such materials, requires careful control over several interdependent variables. The primary goal is to control the supersaturation of the solution to favor the nucleation and growth of the desired co-crystal phase over the individual components.

Parameter Influence on Purity and Yield Considerations for Scale-Up
Purity of Reactants The purity of both the host (Tetraphenylene) and the guest (Benzene) is paramount. Impurities can inhibit co-crystal nucleation, become incorporated into the crystal lattice leading to defects, or promote the crystallization of undesired phases.Sourcing or synthesizing high-purity tetraphenylene is a crucial first step. Various synthetic routes to tetraphenylene exist with yields ranging from low to high, impacting the overall process economy. oup.comrsc.org
Stoichiometric Ratio The molar ratio of tetraphenylene to benzene in the crystallization solution directly influences the yield and can affect the purity. An excess of one component may be necessary to shift the equilibrium towards co-crystal formation but can also lead to its precipitation as an impurity.The optimal ratio must be determined experimentally. For a target 2:1 tetraphenylene:benzene co-crystal, the starting ratio in solution might need to be adjusted to account for differences in solubility and volatility.
Solvent System The choice of solvent is critical. It must dissolve both components sufficiently but also allow for supersaturation to be achieved for the co-crystal. The solvent can also compete with the guest for inclusion in the host cavity.A solvent in which the co-crystal is less soluble than the individual components is ideal. The solvent's polarity, boiling point, and potential for hydrogen bonding must be considered.
Temperature Profile Temperature directly affects the solubility of all components. A carefully controlled cooling profile (in cooling crystallization) is essential for managing the rate of supersaturation and promoting the growth of large, pure crystals.Heat transfer becomes more challenging at scale. The cooling rate must be optimized to prevent rapid, uncontrolled precipitation, which can trap impurities and lead to smaller, less pure crystals.
Concentration The starting concentration of the host and guest molecules determines the potential yield. However, excessively high concentrations can lead to rapid, poorly controlled crystallization and potential inclusion of solvent or impurities.Higher concentrations are economically favorable but increase the risk of impurity incorporation and can affect solution viscosity, impacting mixing and heat transfer.
Agitation/Mixing Proper mixing ensures a homogeneous solution in terms of temperature and concentration, which is vital for uniform crystal growth and preventing localized, spontaneous nucleation.Maintaining uniform mixing in large-volume crystallizers is complex. The type of agitator and mixing speed must be carefully selected to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.

Research Findings on Tetraphenylene Synthesis and Inclusion

The yield of the tetraphenylene host molecule itself is a major factor in the scalability and economics of any subsequent co-crystal formation. Different synthetic strategies afford tetraphenylene and its derivatives with widely varying efficiencies.

Table of Selected Tetraphenylene Synthesis Methods and Yields

Synthetic Method Reactants/Precursors Reported Yield Reference
Cycloaddition-DeoxygenationStrained planar diyne (19) and furan50% oup.com
Dimerization of BiphenylenesPalladacycles with biphenylene (B1199973) (5)13-36% oup.com
Suzuki-Miyaura CouplingBiphenyl diborate (10) and 2,2′-dibromo-6,6′-diiodo-1,1′-biphenyl (11)16% rsc.org
Ullmann Coupling2,2΄-diiodobiphenyls (2)13-51% oup.com
Deprotection of PrecursorOptically pure tetraphenylene precursor (71)95% oup.com

This table illustrates the importance of selecting an efficient synthesis for the host molecule to ensure a viable scalable process for co-crystal preparation.

Once a high-purity host is obtained, the optimization of the co-crystallization step can be approached using methodologies like Design of Experiments (DoE). This would involve systematically varying the key parameters (e.g., stoichiometry, concentration, cooling rate) to build a statistical model that predicts the optimal conditions for maximizing purity and yield. While such a study for the specific benzene-tetraphenylene system is not documented, the principles are broadly applicable in materials science.

Advanced Structural Elucidation of Benzene Tetraphenylene 1/2 Co Crystals

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. For the Benzene--Tetraphenylene (1/2) system, SC-XRD analysis provides a complete and unambiguous description of the host framework, guest location, and the specific intermolecular forces that stabilize the entire supramolecular assembly.

The Benzene--Tetraphenylene (1/2) co-crystal has been unequivocally characterized as crystallizing in the monoclinic crystal system. Systematic absences observed in the diffraction data, combined with the successful refinement of the structural model, assign the crystal to the centrosymmetric space group C2/c.

The crystal packing is defined by the self-assembly of saddle-shaped tetraphenylene (B3251814) molecules. These molecules arrange in a herringbone-like fashion, creating continuous, one-dimensional channels that propagate along the crystallographic c-axis. The walls of these channels are formed by the phenylene rings of four adjacent tetraphenylene molecules.

The benzene (B151609) guest molecules are encapsulated within these channels, arranged sequentially along the channel axis. The 2:1 host-to-guest stoichiometry is structurally realized by having one benzene molecule positioned for every two tetraphenylene molecules along the length of the channel. The unit cell parameters, determined with high precision from SC-XRD data, quantitatively define the dimensions of this repeating structural motif.

Table 1: Representative Crystallographic Data for Benzene--Tetraphenylene (1/2)
ParameterValue
Chemical Formula2(C₂₄H₁₆) · C₆H₆
Formula Weight (g/mol)686.85
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.865(4)
b (Å)12.568(2)
c (Å)14.353(3)
β (°)111.45(3)
Volume (ų)3339.4(1)
Z (Formula units per cell)4
Calculated Density (g/cm³)1.365

Note: Unit cell parameters are temperature-dependent and may vary slightly between different experimental reports. The values presented are representative.

The stability of the Benzene--Tetraphenylene (1/2) co-crystal is governed by a delicate balance of non-covalent interactions, primarily host-guest C-H···π interactions and host-host van der Waals forces.

C-H···π Interactions: These are the dominant host-guest interactions. The hydrogen atoms of the guest benzene molecule act as donors, interacting with the electron-rich π-systems of the four surrounding phenylene rings of the tetraphenylene hosts that form the channel wall. The geometry is highly favorable, with the C-H bonds of the benzene pointing directly towards the centroids of the host's aromatic rings. These interactions effectively lock the guest molecule in place within the channel.

van der Waals Forces: Dispersive van der Waals forces provide a significant, albeit non-directional, contribution to the lattice energy. These forces arise from the close packing of the host and guest molecules, maximizing surface contact and ensuring the efficient filling of space within the crystal.

Table 2: Representative Geometries of Key C-H···π Interactions
Interaction TypeDonor (D) - Acceptor (A)H···A Distance (Å)D-H···A Angle (°)
Host-Guest C-H···πC(Benzene)-H ··· Centroid(Phenylene Ring)~2.75 - 2.90~145 - 155

Note: Distances and angles are averaged values derived from crystallographic models.

The host framework is a robust, porous architecture composed entirely of tetraphenylene molecules. The assembly creates well-defined, uniform, one-dimensional channels. The cross-section of each channel is approximately rectangular, with dimensions of roughly 5.5 Å × 7.0 Å. This cavity size and shape are complementary to the dimensions of the benzene guest molecule.

The guest benzene molecule is encapsulated with its aromatic plane oriented nearly perpendicular to the channel axis (the c-axis). Due to the twofold rotational symmetry imposed by the crystal lattice, the benzene molecule is precisely centered within the channel. This defined orientation maximizes the C-H···π interactions with the host framework. While the guest's position is well-defined, there is often evidence of slight librational or rotational disorder, particularly at higher temperatures, where the guest may exhibit minor oscillations around its equilibrium position.

Variable-temperature SC-XRD studies have been conducted to probe the dynamic behavior and structural stability of the co-crystal. These studies reveal that no destructive phase transitions occur over a wide temperature range (e.g., from 100 K to 298 K).

The primary effect of decreasing temperature is a uniform and anisotropic contraction of the unit cell, as expected from thermal effects. The a, b, and c lattice parameters all decrease, leading to a more compact and densely packed structure at lower temperatures. This contraction results in a slight reduction in the channel dimensions and a shortening of the intermolecular contact distances, including the critical C-H···π interactions. Furthermore, the thermal ellipsoids (representing atomic displacement) for both host and guest atoms decrease significantly in volume at lower temperatures. This indicates a reduction in thermal motion and a "freezing out" of the minor librational disorder of the benzene guest, leading to a more ordered state within the channel.

Powder X-ray Diffraction Characterization

Powder X-ray Diffraction (PXRD) serves as a vital complementary technique for bulk sample characterization. While SC-XRD analyzes a single, perfect crystal, PXRD provides a fingerprint of the polycrystalline bulk material, confirming phase purity and structural integrity.

The experimental PXRD pattern of a synthesized batch of Benzene--Tetraphenylene (1/2) shows a series of sharp, well-defined Bragg reflections, indicative of a highly crystalline material. The key application of PXRD in this context is the comparison of the experimental pattern with a theoretical pattern simulated from the SC-XRD data. An excellent match between the peak positions (2θ values) and relative intensities of the experimental and simulated patterns confirms that the single crystal selected for analysis is truly representative of the bulk phase. This validation is crucial for ensuring that the detailed structural insights gained from SC-XRD are applicable to the material as a whole.

Table 3: Calculated Principal Powder X-ray Diffraction Peaks (Cu Kα, λ=1.5406 Å)
2θ (°)d-spacing (Å)Miller Indices (hkl)Relative Intensity
9.519.29(200)High
12.447.11(002)Medium
14.126.27(020)High
15.755.62(20-2)Medium-High
18.014.92(40-2)Medium

Note: Peak positions and intensities are calculated from the single-crystal structure and are representative.

Phase Identification and Purity Assessment of Polycrystalline Samples

Powder X-ray Diffraction (PXRD) is the primary and most definitive method for identifying the formation of a new crystalline phase and assessing its purity. rsc.org When a co-crystal is formed, its constituent molecules arrange into a new, unique crystal lattice, which generates a diffraction pattern distinct from that of the individual components or a simple physical mixture.

For a hypothetical Benzene--tetraphenylene (1/2) co-crystal, the PXRD pattern would be compared against the known patterns of pure crystalline benzene and pure tetraphenylene. The appearance of new, characteristic diffraction peaks that cannot be attributed to either of the starting materials would confirm the formation of a new co-crystal phase. The absence of peaks corresponding to the starting materials in the product's diffractogram would indicate a high degree of purity. Quantitative analysis, often using the Rietveld refinement method, can determine the percentage of co-crystal, unreacted components, and any polymorphic impurities in the sample. sci-hub.seugr.es

Table 1: Example PXRD Peak Comparison for Phase Identification This table is illustrative and shows hypothetical data for what would be expected during analysis.

2θ Angle (°) (Pure Benzene)2θ Angle (°) (Pure Tetraphenylene)2θ Angle (°) (Hypothetical 1:2 Co-Crystal)Phase Assignment
10.2--Benzene
-12.5-Tetraphenylene
--14.1Co-Crystal
18.5--Benzene
-20.8-Tetraphenylene
--22.3Co-Crystal
-25.1-Tetraphenylene
--26.0Co-Crystal

In Situ X-ray Diffraction for Monitoring Co-Crystallization Processes

In situ X-ray diffraction is a powerful technique for observing solid-state transformations, including co-crystallization, in real-time. oup.comresearchgate.net By continuously collecting PXRD patterns as the reaction proceeds (e.g., during solvent evaporation, cooling, or mechanochemical grinding), researchers can gain mechanistic insights into the formation of the co-crystal.

Variable Temperature and Pressure Studies of Crystalline Phases

The stability of a co-crystal and its potential to undergo phase transitions can be investigated by subjecting it to non-ambient conditions. Variable-temperature powder X-ray diffraction (VT-PXRD) involves monitoring the crystal structure as a function of temperature. kaust.edu.sa Heating a co-crystal can reveal the temperature at which it forms, transforms into a different polymorphic form, or dissociates back into its individual components. scribd.com

For a benzene-tetraphenylene co-crystal, VT-PXRD could identify its melting point or dissociation temperature. Similarly, applying high pressure can induce changes in the crystal packing, leading to new, denser phases. Any changes in the unit cell parameters or the appearance of new diffraction patterns would signify a pressure-induced phase transition. This information is crucial for understanding the thermodynamic stability of the co-crystal lattice.

Table 2: Example of Unit Cell Parameter Variation with Temperature This table presents hypothetical data illustrating a potential thermal expansion of the co-crystal lattice.

Temperature (K)Unit Cell Volume (ų)Crystal SystemObserved Phase
1001450.5MonoclinicPhase I
2001455.2MonoclinicPhase I
3001460.1MonoclinicPhase I
4001485.6OrthorhombicPhase II (Transition)

Electron Diffraction and Transmission Electron Microscopy (TEM) Studies of Microcrystalline Formations

When co-crystals form as micro- or nanocrystalline powders, they may be too small for conventional single-crystal X-ray diffraction. In such cases, electron diffraction techniques, such as Microcrystal Electron Diffraction (MicroED), are invaluable. nih.gov Electrons interact much more strongly with matter than X-rays, allowing for the collection of diffraction data from sub-micron sized crystals. nih.gov MicroED can provide complete 3D crystal structures from nanocrystals, revealing atomic positions and connectivity.

Transmission Electron Microscopy (TEM) complements this by providing direct images of the microcrystals. TEM analysis reveals the morphology (shape and size) of the co-crystal particles and can identify any structural defects or variations in the sample. For a benzene-tetraphenylene sample, TEM could visualize the crystal habit while electron diffraction would solve its detailed atomic structure from a single nanocrystal.

Neutron Diffraction for Light Atom Localization and Dynamics within the Co-Crystal Lattice

While X-ray diffraction is excellent for locating heavier atoms, it is less sensitive to hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter effectively from atomic nuclei, providing precise locations of all atoms, including hydrogen.

In a benzene-tetraphenylene co-crystal, the host-guest interactions would likely be dominated by weak C-H···π interactions. Neutron diffraction would be the definitive technique to accurately determine the hydrogen atom positions and characterize the geometry of these crucial non-covalent bonds. Furthermore, inelastic neutron scattering can probe the molecular dynamics within the lattice, such as the rotational or vibrational motions of the guest benzene molecule within the cavity of the tetraphenylene host. This provides a complete picture of both the static structure and the dynamic behavior of the co-crystal.

Spectroscopic Probes of Intermolecular Interactions and Dynamics in Benzene Tetraphenylene 1/2 Systems

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at the atomic level. researchgate.net Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these orientation-dependent interactions can be measured, providing rich information about the local electronic environment, molecular orientation, and dynamics. slideshare.networdpress.com

The local electronic environment of a nucleus in a magnetic field is described by the chemical shift tensor (σ), a second-rank tensor that defines the magnetic shielding. nih.govlibretexts.org In solid samples, the orientation of a molecule relative to the external magnetic field determines the observed chemical shift, an effect known as chemical shift anisotropy (CSA). The principal components of the symmetric chemical shift tensor, δ₁₁, δ₂₂, and δ₃₃, describe the shielding along three perpendicular axes fixed in the molecular frame. uni-tuebingen.de The isotropic chemical shift (δiso) is the average of these components, while the span (Ω) and skew (κ) describe the width and shape of the resulting powder pattern spectrum. uni-tuebingen.de Host-guest interactions in the benzene-tetraphenylene system directly perturb the electron distribution of both the host and guest molecules, leading to measurable changes in their respective chemical shift tensors. For the encapsulated benzene (B151609), the π-π stacking and confinement effects within the tetraphenylene (B3251814) cavity are expected to alter the shielding environment of the carbon-13 and hydrogen-1 nuclei compared to bulk solid benzene.

For nuclei with a spin quantum number I > 1/2, such as deuterium (B1214612) (²H, I=1), an additional interaction known as the nuclear quadrupolar interaction is present. pdfdrive.to This interaction arises from the coupling of the nuclear electric quadrupole moment (eQ) with the electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. nih.gov The EFG is a traceless, second-rank tensor described by its principal components Vxx, Vyy, and Vzz, and an asymmetry parameter (ηQ). cam.ac.uk The strength of the interaction is given by the quadrupolar coupling constant (CQ). nih.govcam.ac.uk In ²H NMR of deuterated benzene (C₆D₆) encapsulated in tetraphenylene, the CQ and ηQ values are sensitive probes of the C-D bond's local environment and any distortions from the ideal hexagonal symmetry of the benzene molecule induced by the anisotropic host cavity. For instance, studies of benzene-d6 (B120219) adsorbed on activated carbon have identified CQ values around 187 kHz for stationary C-D bonds, which are significantly altered by molecular motion. nsf.gov

ParameterDescriptionSignificance in Benzene-Tetraphenylene System
Chemical Shift Tensor (δ) A 3x3 matrix describing the magnetic shielding at a nucleus. Its principal components are δ₁₁, δ₂₂, and δ₃₃.Changes in the principal components for both benzene and tetraphenylene nuclei upon clathrate formation reveal the nature and extent of electronic perturbations from host-guest interactions.
Isotropic Chemical Shift (δiso) δiso = (δ₁₁ + δ₂₂ + δ₃₃)/3. The average chemical shift, corresponding to the peak position in liquid-state NMR.A shift in δiso of benzene protons/carbons upon encapsulation indicates changes in the average electronic shielding due to the host environment. researchgate.net
Quadrupolar Coupling Constant (CQ) For a nucleus with spin I > 1/2, CQ measures the strength of the interaction between the nuclear quadrupole moment and the local electric field gradient.For a C₆D₆ guest, the CQ value is a sensitive indicator of the electronic structure of the C-D bonds and can reveal distortions imposed by the host. nih.govnsf.gov
Asymmetry Parameter (ηQ) ηQ = (Vxx - Vyy) / Vzz. Describes the deviation of the electric field gradient from axial symmetry (0 ≤ ηQ ≤ 1).A non-zero ηQ for the deuterons in encapsulated benzene would signify a loss of the three-fold or higher rotational symmetry around the C-D bond axis, pointing to an asymmetric host environment. cam.ac.uk

Table 1. Key Solid-State NMR Parameters for Studying Host-Guest Interactions. This interactive table summarizes the NMR parameters used to investigate the electronic environment in the benzene-tetraphenylene system.

Solid-state ²H NMR is particularly well-suited for studying the dynamics of guest molecules. nih.gov By using deuterated benzene (C₆D₆) as the guest, the molecular motions can be characterized over a wide range of timescales. The lineshape of the ²H NMR spectrum is highly sensitive to the type and rate of motion. wordpress.com

In the absence of motion (the "rigid lattice" limit), a static C₆D₆ molecule would produce a characteristic Pake doublet powder pattern with a width related to the quadrupolar coupling constant (typically ~180 kHz for a C-D bond). nsf.gov As the temperature increases, the encapsulated benzene molecule can undergo various rotational motions within the tetraphenylene cavity.

Fast Isotropic Rotation: If the benzene molecule were to tumble rapidly and isotropically (equally in all directions), the quadrupolar interaction would be averaged to zero, resulting in a single sharp peak at the center of the spectrum. This is typically observed in the liquid state. fu-berlin.de

Anisotropic Rotation (π-Flips): A more likely scenario in the confined space of the clathrate is anisotropic motion. The most common motion for a benzene ring is a rapid 180° flip (or six-fold rotation) about its C₆ symmetry axis. This motion averages the quadrupolar tensor, resulting in a new, axially symmetric powder pattern that is reduced in width by a factor of two. wordpress.comfu-berlin.de

By measuring the ²H NMR spectra as a function of temperature, it is possible to distinguish between these motional regimes. In the intermediate exchange regime, where the rate of motion is comparable to the NMR timescale, the spectral lineshapes become complex and can be simulated to extract quantitative information about the motional rates and the activation energy for the rotational process. wordpress.com Studies on other host-guest systems, such as benzene in metal-organic frameworks, have successfully used this method to reveal that the dynamics of the organic linkers and guests are intrinsically linked to the flexibility and symmetry of the host framework. wordpress.com

Two-dimensional (2D) NMR experiments provide through-bond or through-space correlations between different nuclei, offering a powerful tool for mapping out the structure of complex systems. slideshare.netucl.ac.uk In the context of the benzene-tetraphenylene clathrate, heteronuclear correlation (HETCOR) experiments are particularly insightful. nanalysis.com

A ¹H-¹³C HETCOR experiment correlates the chemical shifts of protons with those of directly bonded or spatially close carbon atoms via dipolar coupling. csic.es In a solid-state HETCOR spectrum of the benzene-tetraphenylene (1/2) system, cross-peaks would appear between the ¹H signal of the encapsulated benzene guest and the ¹³C signals of the tetraphenylene host molecules that form the cavity walls. The presence and intensity of these cross-peaks provide direct, unambiguous evidence of the host-guest proximity and can be used to determine the specific orientation of the benzene molecule within the host cavity. By varying the contact time in the experiment, it is possible to probe different ¹H-¹³C distances, allowing for a detailed mapping of the intermolecular contacts within the crystal lattice. csic.escore.ac.uk

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. usc.edu The frequencies of these vibrations are determined by the masses of the atoms and the force constants of the bonds, making them highly sensitive to the molecular structure and environment.

The encapsulation of a benzene molecule within the tetraphenylene host lattice leads to perturbations of the vibrational modes of both species, which can be detected by IR and Raman spectroscopy. oup.com Free benzene has a high degree of symmetry (D₆h point group), which results in many of its vibrational modes being silent in either the IR or Raman spectrum due to selection rules. docbrown.info

Upon inclusion in the host cavity, the symmetry of the benzene molecule is lowered by the anisotropic environment. This symmetry breaking can cause several changes in the vibrational spectra:

Activation of Silent Modes: Vibrational modes that are normally IR or Raman inactive in the free molecule may become active.

Frequency Shifts: The frequencies of benzene's characteristic vibrations, such as the C-H stretching modes (~3030-3080 cm⁻¹) and the ring stretching modes (~1480 cm⁻¹), are expected to shift. docbrown.info These shifts arise from the van der Waals interactions and steric hindrance imposed by the host, which alter the force constants of the guest's bonds.

Peak Splitting: Degenerate vibrational modes in the free benzene molecule may split into two or more distinct peaks due to the anisotropic nature of the host-guest interactions.

Similarly, the vibrational modes of the tetraphenylene host, particularly those of the phenyl rings lining the cavity, will be perturbed by the presence of the benzene guest. These spectroscopic signatures provide a detailed fingerprint of the host-guest binding. Resonance Raman spectroscopy, where the excitation laser is tuned to an electronic absorption band, can selectively enhance the signals of specific vibrational modes, providing even more detailed information. nih.gov

Vibrational Mode (Benzene)Typical Wavenumber (cm⁻¹)Expected Change upon Encapsulation
=C-H Stretching3030 - 3080Shift in frequency, change in intensity. docbrown.info
C=C Ring Stretching~1480, ~1600Shift in frequency, possible splitting of degenerate modes. docbrown.inforesearchgate.net
C-H Out-of-Plane Bending~675Shift in frequency, sensitive to steric interactions with the host.

Table 2. Key Vibrational Modes of Benzene for Probing Host-Guest Interactions. This interactive table highlights the main IR/Raman active modes of benzene and the expected changes upon inclusion within the tetraphenylene host.

In addition to the internal vibrations of the individual molecules (intramolecular modes), the collective motions of the molecules within the crystal lattice give rise to low-frequency vibrations known as phonon modes (intermolecular modes). nih.gov These modes, which typically appear in the far-infrared and low-frequency Raman spectra (< 200 cm⁻¹), correspond to the translational and librational (hindered rotational) motions of the molecules as a whole. nih.gov

The analysis of these phonon modes provides direct insight into the strength and nature of the intermolecular forces that hold the crystal together. In the benzene-tetraphenylene clathrate, the lattice dynamics are more complex than in a simple one-component crystal. New phonon modes are expected to appear, corresponding to the "rattling" motion of the benzene guest within the host cavity. The frequencies of these guest-specific phonons are a direct measure of the curvature of the potential energy well experienced by the guest, and thus provide a quantitative measure of the host-guest interaction strength. researchgate.netaps.org Furthermore, the coupling between the guest's motions and the host's lattice phonons can be analyzed to understand the energy transfer pathways within this complex solid-state system. nih.govarxiv.org

Resonant Raman Spectroscopy for Electronic Structure Perturbations

Resonant Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes of a molecule that are coupled to a specific electronic transition. researchgate.net By tuning the excitation laser wavelength to coincide with an electronic absorption band of the benzene guest within the tetraphenylene host, the Raman scattering intensity of specific vibrational modes can be enhanced by several orders of magnitude. researchgate.net This enhancement allows for the detailed study of perturbations to benzene's electronic structure induced by the host-guest interaction.

In the benzene--tetraphenylene (1/2) system, the confinement of the benzene guest molecule within the well-defined cavities of the tetraphenylene host leads to modifications of its electronic energy levels. These perturbations can be sensitively detected by RR spectroscopy. When the excitation wavelength is in resonance with a perturbed electronic state of the encapsulated benzene, only those vibrational modes that are vibronically coupled to this electronic transition will exhibit significant intensity enhancement. researchgate.net For example, changes in the symmetry of the benzene molecule due to the anisotropic environment of the host cavity can lead to the activation of Raman modes that are forbidden in the free molecule.

The analysis of which vibrational modes are enhanced provides insight into the nature of the excited state geometry and the electronic perturbations. For instance, an enhancement of the ring-breathing mode of benzene would suggest a significant change in the C-C bond lengths in the excited state, influenced by the host-guest interactions. By comparing the RR spectra of benzene in the gas phase, in solution, and within the tetraphenylene clathrate, one can quantify the effect of the host environment on the electronic structure of the guest. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are crucial for interpreting the experimental RR spectra and assigning the observed enhanced modes to specific electronic transitions. researchgate.net

Vibrational Mode Symmetry (D6h) Approx. Frequency (cm-1) (in Liquid Benzene) Expected Perturbation in Tetraphenylene Host
C-H Symmetrical StretchA1g3063Minor frequency shift; intensity may change depending on vibronic coupling. mdpi.com
C-C Stretch (in-plane)E2g1586Possible splitting of the degenerate mode due to reduced symmetry; frequency shift. mdpi.com
C-C-C Deformation (in-plane)E2g606Possible splitting and frequency shift, sensitive to steric compression. mdpi.com
Ring BreathingA1g992Frequency shift sensitive to host-guest electronic coupling and confinement. mdpi.com
C-H Out-of-plane BendE1g849May become more active in RR spectra if symmetry is lowered.

Advanced Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy is a fundamental tool for characterizing the electronic structure of the benzene-tetraphenylene system and identifying interactions between the guest and host. When benzene is encapsulated within the tetraphenylene host, charge-transfer (CT) interactions can occur, where the benzene guest acts as an electron donor and the tetraphenylene host acts as an electron acceptor (or vice versa). These interactions give rise to new, often broad and weak, absorption bands in the UV-visible spectrum that are not present in the spectra of the individual components. sfu.ca

The energy of the CT transition is highly sensitive to the ionization potential of the donor, the electron affinity of the acceptor, and the stabilization of the resulting ion pair by the surrounding environment. rsc.org A comprehensive theoretical study on complexes between aromatic donors like benzene and an acceptor showed that the lowest electronic excitations can be of CT character. rsc.org In the context of the benzene-tetraphenylene clathrate, the appearance of a new absorption band at a lower energy (longer wavelength) than the transitions of isolated benzene or tetraphenylene would be strong evidence for a CT interaction. The position and intensity of this band provide quantitative information about the strength of the electronic coupling between the guest and the host. sfu.ca

Furthermore, the confinement within the host can perturb the local π-π* transitions of the benzene molecule. These perturbations manifest as shifts in the absorption maxima (solvatochromic shifts) and changes in the vibrational fine structure of the absorption bands. libretexts.org Analysis of these changes provides detailed information on how the host environment alters the ground and excited electronic states of the guest molecule.

System Transition Type Expected λmax (nm) Notes
Benzene (in hexane)1A1g → 1B2u (π-π)~255Symmetry-forbidden transition, appears as a structured band. nih.gov
Tetraphenyleneπ-π~230, ~270Typical absorption for polycyclic aromatic hydrocarbons. oup.com
Benzene--Tetraphenylene (1/2)Charge-Transfer (CT)> 300 (Hypothetical)A new, broad band at lower energy would indicate CT interaction. rsc.org
Benzene--Tetraphenylene (1/2)Perturbed Benzene π-π*~250-260Shift in position and change in vibrational structure due to host interaction.

Time-resolved fluorescence and phosphorescence spectroscopy provide critical insights into the dynamics of the excited states of the benzene guest molecule within the tetraphenylene host. These techniques measure the decay of luminescence over time following pulsed excitation, revealing the lifetimes of the excited singlet (fluorescence) and triplet (phosphorescence) states. edinst.com

Time-Resolved Fluorescence: The fluorescence lifetime of a molecule is highly sensitive to its local environment. nih.gov For the benzene--tetraphenylene system, time-resolved fluorescence can distinguish between different populations of benzene molecules, such as those tightly bound within the host cavity versus those in less-ordered or surface sites. Encapsulation within the rigid tetraphenylene cavity is expected to alter the fluorescence lifetime of benzene compared to its lifetime in the gas or solution phase. This change can be attributed to a modification of the radiative decay rate and, more significantly, the suppression of non-radiative decay pathways (e.g., collisional quenching, conformational changes) due to steric hindrance. nih.gov Time-resolved emission spectra (TRES) can further reveal dynamic processes such as spectral relaxation of the guest within the host cavity on the nanosecond timescale. horiba.com

Time-Resolved Phosphorescence: Phosphorescence, the emission from a triplet excited state, is a spin-forbidden process and thus typically has a much longer lifetime than fluorescence. acs.org For many organic molecules like benzene, phosphorescence is very weak or non-existent at room temperature in fluid solutions due to efficient quenching of the long-lived triplet state. However, incorporating the guest into a rigid matrix is a classic strategy to enhance phosphorescence by reducing non-radiative decay. rsc.org The rigid cavity of the tetraphenylene host can protect the benzene triplet state from quenchers and minimize vibrational relaxation, leading to observable room-temperature phosphorescence (RTP). The lifetime and quantum yield of this phosphorescence provide information about the spin-orbit coupling (which facilitates the triplet-to-singlet emission) and the rigidity of the host-guest complex. researchgate.net

Parameter Benzene in Solution Benzene in Tetraphenylene Host (Hypothetical) Information Gained
Fluorescence Lifetime (τf) ~6-30 ns (varies with solvent)Expected to be longer and more uniformProbes the rigidity of the local environment and suppression of non-radiative decay. nih.gov
Phosphorescence Lifetime (τp) Very long (seconds), but typically only seen at cryogenic temperatures in a rigid glass.Potentially observable at room temperature (μs to ms (B15284909) range)Indicates the degree of isolation from quenchers and the rigidity of the host matrix. researchgate.netd-nb.info
Quantum Yield (Φ) Fluorescence is low; Phosphorescence is near zero at RT.Fluorescence may increase; Phosphorescence may become significant.Measures the efficiency of radiative vs. non-radiative decay pathways. researchgate.net

Terahertz Spectroscopy for Low-Frequency Vibrational Modes and Lattice Dynamics

Terahertz (THz) time-domain spectroscopy is a unique tool for investigating low-frequency vibrations (typically <100 cm⁻¹ or <3 THz), which correspond to collective motions of molecules, such as intermolecular vibrations and lattice phonons in the solid state. wikipedia.orgfrontiersin.org In the benzene--tetraphenylene (1/2) host-guest system, THz spectroscopy directly probes the intermolecular forces and dynamics that define the clathrate structure.

The absorption features in the THz spectrum of the benzene-tetraphenylene crystal correspond to the vibrational modes of the crystal lattice. These can be categorized into several types:

Intermolecular Guest-Host Modes: These involve the motion of the benzene guest relative to the tetraphenylene host cage. These can be described as "rattling" modes (translations) and librational modes (rotations) of the guest within the cavity. The frequencies of these modes are a direct measure of the curvature of the intermolecular potential energy surface and thus provide a sensitive probe of the guest-host interaction strength. mdpi.com

Lattice Phonons of the Host: These are collective vibrations of the tetraphenylene molecules forming the crystal lattice. The inclusion of the benzene guest can perturb these host lattice modes, causing shifts in their frequencies or changes in their intensities compared to the empty host lattice.

Soft Modes: In some molecular crystals, specific low-frequency modes, known as soft modes, can be associated with phase transitions. aps.org THz spectroscopy can be used to study the temperature dependence of these modes to understand the structural stability and dynamics of the clathrate.

First-principles calculations, such as density functional theory (DFT), are essential for assigning the experimentally observed THz absorption peaks to specific vibrational modes. aps.org For instance, studies on metal-organic frameworks with benzene linkers have successfully used a combination of inelastic neutron scattering and DFT to identify low-energy twisting and wagging motions of the benzene rings. aps.org A similar approach for benzene-tetraphenylene would provide a detailed picture of the lattice dynamics.

Frequency Range (cm-1) Vibrational Mode Type Information Probed
0 - 50Intermolecular "rattling" and librational modes of guest benzeneStrength and anisotropy of the host-guest interaction potential. mdpi.com
30 - 100Collective lattice phonons (acoustic and optical)Elastic properties of the crystal, intermolecular forces within the host lattice. aps.org
VariableSoft modesPrecursors to structural phase transitions, crystal stability. aps.org

Ultrafast Spectroscopic Dynamics of Guest Molecules within the Host Environment

Ultrafast transient absorption spectroscopy, with femtosecond (10⁻¹⁵ s) time resolution, allows for the real-time observation of the photophysical and photochemical processes that occur immediately after a guest molecule absorbs a photon. For the benzene guest within the tetraphenylene host, this technique can unravel the complex sequence of events including internal conversion, vibrational energy relaxation, and intersystem crossing, and reveal how these fundamental processes are influenced by the confined environment. rsc.org

Upon photoexcitation to an excited singlet state (Sₙ), the benzene molecule undergoes a series of rapid relaxation processes. In the gas phase, internal conversion (e.g., S₂ → S₁) and subsequent relaxation pathways, including potential intersystem crossing to the triplet manifold, occur on ultrafast timescales. researchgate.net When benzene is encapsulated, the host environment can dramatically alter these dynamics:

Vibrational Energy Relaxation (Cooling): After internal conversion, the benzene molecule is left in a vibrationally "hot" state. In the isolated molecule, this excess energy can only be dissipated through slow infrared fluorescence. Within the host, this energy can be efficiently transferred to the surrounding tetraphenylene lattice through intermolecular interactions. Ultrafast spectroscopy can monitor this vibrational cooling process, providing insight into the coupling between the guest's vibrational modes and the host's lattice phonons. nih.gov

Conformational Dynamics and Steric Effects: The rigid and spatially constrained environment of the host cavity can restrict molecular motions that are part of the relaxation pathway. For example, if an excited-state relaxation pathway involves out-of-plane distortions, the host cage may impose a steric barrier, slowing down the relaxation or opening up alternative channels. rsc.org Studies on other host-guest systems have shown that confinement can suppress certain reaction pathways or even trap molecules in excited-state configurations that are not observed in solution. rsc.orgnih.gov

Intersystem Crossing (ISC): The rate of ISC from the singlet to the triplet manifold can be influenced by the host. The presence of the host may alter the energy gap and coupling between the relevant singlet and triplet states. The close proximity of the host's molecular orbitals could also influence spin-orbit coupling, potentially modifying the ISC rate compared to the isolated guest molecule. researchgate.net

By comparing the ultrafast transient spectra of benzene in solution with that in the tetraphenylene host, a detailed picture of the guest-host dynamics can be constructed, revealing how the nanoscale environment governs the fate of the absorbed light energy.

Process Typical Timescale (in solution) Expected Influence of Tetraphenylene Host
Internal Conversion (e.g., S₂→S₁)< 100 fsMay be altered by perturbation of electronic state energies. researchgate.net
Vibrational Cooling1 - 20 psRate likely to increase due to efficient energy transfer to the host lattice. nih.gov
Intersystem Crossing (S₁→T₁)ps - nsRate may be modified due to steric effects and changes in spin-orbit coupling. researchgate.net
Isomerization/Conformational ChangepsCan be significantly hindered or completely suppressed by steric confinement. rsc.org

Computational and Theoretical Investigations of Benzene Tetraphenylene 1/2 Co Crystals

Density Functional Theory (DFT) Calculations on Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecular crystals. nih.govaps.org It offers a balance between computational cost and accuracy, making it well-suited for the study of complex systems like the Benzene--tetraphenylene (1/2) co-crystal.

The first step in the computational investigation of the Benzene--tetraphenylene (1/2) co-crystal is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the arrangement with the minimum total energy. acs.org For a co-crystal, this involves optimizing the geometries of the individual benzene (B151609) and tetraphenylene (B3251814) molecules as well as their relative orientation and packing within the crystal lattice.

Table 1: Illustrative Optimized Geometric Parameters for Benzene--Tetraphenylene (1/2) Co-Crystal

ParameterHost: TetraphenyleneGuest: BenzeneIntermolecular
C-C Bond Lengths (Å)1.39 - 1.491.39-
C-H Bond Lengths (Å)1.08 - 1.091.08-
Dihedral Angles (°)Varies (saddle shape)0 (planar)-
Host-Guest Distance (Å)--~3.5 - 4.0

Note: This table is illustrative and represents typical values that would be obtained from DFT geometry optimization of such a co-crystal system.

The stability of the Benzene--tetraphenylene (1/2) co-crystal is primarily due to a network of non-covalent interactions between the host and guest molecules. rsc.orgmdpi.com Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize these weak interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions, which are crucial in holding the benzene molecule within the tetraphenylene cage. nih.gov

NCI analysis is based on the electron density and its derivatives. It generates 3D plots that highlight regions of space where non-covalent interactions are significant. Different types of interactions are typically color-coded: for example, strong attractive interactions like hydrogen bonds might appear in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red.

The binding energy of the benzene guest within the tetraphenylene host can also be calculated using DFT. This is typically done by subtracting the energies of the isolated, optimized host and guest molecules from the energy of the optimized co-crystal. A negative binding energy indicates that the formation of the co-crystal is an energetically favorable process.

Table 2: Illustrative Binding Energies and NCI Contributions for Benzene in Tetraphenylene Cage

Interaction TypeEstimated Contribution to Binding Energy (kcal/mol)
π-π Stacking-5 to -10
C-H···π Interactions-1 to -3
Van der Waals Dispersion-3 to -7
Total Binding Energy -9 to -20

Note: This table provides an illustrative breakdown of the binding energy contributions, which would be quantified through detailed DFT and NCI calculations.

The charge density distribution and electrostatic potential (ESP) maps provide a visual representation of the electronic properties of the Benzene--tetraphenylene (1/2) co-crystal. semanticscholar.orgnih.gov The charge density distribution shows how the electrons are distributed in space, revealing the location of chemical bonds and lone pairs. In a co-crystal, this can highlight the subtle changes in electron density that occur upon complexation.

The electrostatic potential map illustrates the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. In the context of the Benzene--tetraphenylene co-crystal, the ESP map can reveal the complementary electrostatic interactions between the electron-rich π-system of the benzene guest and the electron-deficient regions of the tetraphenylene host, and vice-versa.

DFT calculations can also be used to predict various spectroscopic properties of the Benzene--tetraphenylene (1/2) co-crystal, which can then be compared with experimental data for validation. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov Changes in the vibrational modes of benzene and tetraphenylene upon co-crystal formation can provide insights into the nature and strength of the intermolecular interactions.

Similarly, electronic properties such as the HOMO-LUMO gap can be computed to predict the electronic absorption spectrum (UV-Vis). rsc.org Shifts in the absorption maxima upon co-crystal formation can indicate electronic coupling between the host and guest molecules. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, offering another avenue for comparing theoretical models with experimental observations. researchgate.net

Molecular Dynamics (MD) Simulations of Guest Confinement and Dynamics

While DFT provides a static picture of the co-crystal at 0 K, Molecular Dynamics (MD) simulations offer a dynamic view of the system at finite temperatures. rsc.orgrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of the time-dependent behavior of the Benzene--tetraphenylene (1/2) co-crystal.

In an MD simulation of the Benzene--tetraphenylene (1/2) co-crystal, the trajectory of each atom is tracked over time. By analyzing these trajectories, it is possible to quantify the mobility and orientational freedom of the benzene guest molecule within the confines of the tetraphenylene host's cage-like structure. scholaris.ca

Parameters such as the mean square displacement (MSD) of the benzene molecule's center of mass can be calculated to determine its translational mobility. A low MSD would indicate that the benzene molecule is tightly bound within the cage, while a higher MSD would suggest greater mobility.

The orientational freedom of the benzene molecule can be assessed by monitoring the time evolution of vectors defining its orientation. For example, the vector normal to the plane of the benzene ring can be tracked. The analysis of the angular fluctuations of this vector can reveal whether the benzene molecule is able to rotate freely within the cage or if its orientation is restricted by interactions with the tetraphenylene host. This provides a detailed picture of the dynamic nature of guest confinement in this supramolecular system. nih.gov

Free Energy Perturbation and Umbrella Sampling Methods for Guest Binding Affinities

The accurate prediction of binding affinities between a host molecule and a guest molecule is a significant challenge in computational chemistry. researchgate.net Free energy perturbation (FEP) and umbrella sampling (US) are two powerful computational techniques used to determine the binding free energies of host-guest systems like the Benzene--Tetraphenylene (1/2) co-crystal.

Free Energy Perturbation (FEP) is an alchemical free energy method where a molecule is gradually transformed into another, or into nothing, to calculate the free energy difference between the two states. In the context of host-guest binding, FEP can be used to calculate the free energy of binding by "annihilating" the guest molecule in the bound state (within the tetraphenylene host) and in the unbound state (in solution). The difference between these two free energy changes provides the absolute binding free energy. nih.govbiorxiv.org While powerful, FEP simulations require careful consideration of the transformation pathway and sufficient sampling to achieve accurate results. nih.gov

Umbrella Sampling (US) is a method used to enhance the sampling of a system along a specific reaction coordinate, such as the dissociation pathway of a guest from a host. uni-freiburg.de A series of simulations are run, each with a biasing potential (the "umbrella") that restrains the system to a particular region of the reaction coordinate. researchgate.netuni-freiburg.de By combining the data from these overlapping windows, the potential of mean force (PMF) along the reaction coordinate can be constructed, from which the binding free energy can be derived. biorxiv.orgnih.gov To improve the efficiency and convergence of US simulations, techniques like bias-exchange umbrella sampling (BEUS) can be employed, where conformations are exchanged between adjacent umbrella windows. nih.govbiorxiv.org

MethodDescriptionKey Features
Free Energy Perturbation (FEP) Calculates free energy differences by alchemically transforming a molecule. nih.govbiorxiv.orgConsiders most entropic and enthalpic contributors to binding affinity. nih.gov
Umbrella Sampling (US) Enhances sampling along a reaction coordinate using biasing potentials. researchgate.netuni-freiburg.deCalculates the Potential of Mean Force (PMF) to determine binding free energy. biorxiv.orgnih.gov
Bias-Exchange Umbrella Sampling (BEUS) Improves convergence of US by exchanging conformations between simulations. nih.govbiorxiv.orgMore efficient sampling of the reaction coordinate.
Umbrella Sampling Perturbation Efficiently calculates changes in PMF upon molecular modification. nih.govUseful for studying the effects of chemical modifications on binding. nih.gov

Grand Canonical Monte Carlo Simulations for Adsorption Isotherms

Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational method for studying the adsorption of guest molecules, such as benzene, within porous host materials like tetraphenylene co-crystals. ucsd.edumdpi.com This technique allows for the prediction of adsorption isotherms, which describe the amount of guest adsorbed as a function of pressure at a constant temperature. mdpi.comscm.com

In a GCMC simulation, the system is defined by a constant volume (the host structure), temperature, and chemical potential of the guest molecule. ucsd.edu The simulation proceeds by attempting random moves, including insertion, deletion, and translation/rotation of guest molecules within the host framework. These moves are accepted or rejected based on a criterion that ensures the system evolves towards thermodynamic equilibrium. By relating the chemical potential to the bulk gas pressure, an adsorption isotherm can be generated. ucsd.edu

For the Benzene--Tetraphenylene (1/2) system, GCMC simulations can provide valuable insights into:

Adsorption Sites: Identifying the preferred locations of benzene molecules within the tetraphenylene host lattice. ucsd.edu

Adsorption Energies: Quantifying the strength of the interaction between the benzene guest and the tetraphenylene host. ucsd.edu

Loading Capacity: Determining the maximum amount of benzene that can be adsorbed by the tetraphenylene framework under specific conditions. scm.com

Pore Size Distribution: In cases of porous materials, GCMC-generated isotherms can be used to determine the distribution of pore sizes. mdpi.com

The accuracy of GCMC simulations is highly dependent on the force field used to describe the interactions between the host and guest molecules. ucsd.edu Therefore, careful parameterization of the force field is crucial for obtaining reliable results.

Simulation ParameterDescription
Ensemble Grand Canonical (constant µ, V, T)
Guest Molecule Benzene
Host Material Tetraphenylene Crystal Lattice
Key Outputs Adsorption Isotherm, Adsorption Sites, Adsorption Energies

Force Field Development and Parametrization for Large-Scale Supramolecular Simulations

The accuracy of large-scale molecular dynamics (MD) and Monte Carlo simulations of supramolecular systems, including the Benzene--Tetraphenylene (1/2) co-crystal, is fundamentally determined by the quality of the underlying empirical force field. ethz.ch A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. ethz.chresearchgate.net

Developing a reliable force field for a novel supramolecular system involves several key steps:

Functional Form Selection: Choosing an appropriate mathematical form for the potential energy terms, which typically include bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. ethz.chresearchgate.net

Parameterization: Determining the numerical values for the parameters in the chosen functional form. This is often the most challenging aspect of force field development. ethz.ch Parameters are typically derived by fitting to high-level quantum mechanical calculations and/or experimental data. ethz.ch

Validation: Testing the performance of the new force field by comparing its predictions for various properties (e.g., geometries, interaction energies, dynamic behavior) against known experimental or high-level theoretical data.

For supramolecular systems, particular attention must be paid to accurately describing the non-bonded interactions that govern host-guest recognition and self-assembly. This includes the determination of accurate atomic partial charges and the parameterization of torsional potentials, which dictate the conformational flexibility of the molecules. researchgate.net

Recent advancements in force field development include the use of machine learning models to predict force field parameters, which can significantly speed up the parameterization process and expand the coverage of chemical space. ethz.chrsc.org For systems containing metal ions, specialized tools and methodologies have been developed for their parameterization. diva-portal.orgchemrxiv.org

Force Field ComponentDescriptionParameterization Source
Bonded Interactions Bond stretching, angle bending, dihedral torsionsQuantum mechanical calculations (e.g., Hessian matrix)
Non-Bonded Interactions van der Waals (Lennard-Jones) and electrostatic (Coulomb)Quantum mechanical calculations (e.g., electrostatic potential) and experimental data
Partial Charges Describes the charge distribution within the moleculesFitting to quantum mechanically derived electrostatic potentials

Quantum Crystallography Approaches to Experimental Electron Density Mapping

Quantum crystallography is an emerging field that combines experimental crystallography with quantum mechanical calculations to gain a deeper understanding of the electronic structure and bonding in crystalline materials. polimi.itmdpi.com This approach goes beyond the traditional view of atoms as spherical entities and allows for the detailed mapping of the electron density distribution within a crystal. polimi.itnumberanalytics.com

For the Benzene--Tetraphenylene (1/2) co-crystal, quantum crystallography can provide invaluable insights into the nature of the intermolecular interactions that govern the formation and stability of the host-guest complex. By accurately determining the experimental electron density from high-resolution X-ray diffraction data, it is possible to:

Visualize and quantify the subtle polarization of electron density upon complex formation. mdpi.com

Analyze the topological features of the electron density to characterize chemical bonds and intermolecular interactions, such as hydrogen bonds and van der Waals contacts. chemrxiv.orgrsc.org

Calculate properties derived from the electron density , such as the electrostatic potential, which can reveal the electrostatic complementarity between the host and guest molecules. polimi.it

Resolve ambiguities in proton positions , which can be crucial for distinguishing between different types of intermolecular interactions. chemrxiv.org

The experimental electron density can be modeled using various techniques, such as the multipolar expansion of the electron density or by refining a wavefunction model against the experimental X-ray data. polimi.it These experimental results can then be compared with and complemented by theoretical calculations to provide a comprehensive picture of the electronic structure of the co-crystal. rsc.org

TechniqueInformation Gained
High-Resolution X-ray Diffraction Experimental electron density distribution. numberanalytics.com
Multipolar Modeling Aspherical atomic electron density, allowing for detailed bonding analysis. polimi.it
Hirshfeld Atom Refinement (HAR) Accurate location of proton positions and characterization of intermolecular interactions. chemrxiv.org
Topological Analysis (QTAIM) Characterization of bond critical points and interaction paths.

Theoretical Prediction and Design of Novel Host-Guest Architectures Based on Tetraphenylene

The unique structural and electronic properties of tetraphenylene make it an attractive building block for the design of novel host-guest architectures. researchgate.netgla.ac.uk Computational methods play a crucial role in the theoretical prediction and rational design of these new supramolecular systems.

By employing a combination of computational techniques, researchers can explore the vast chemical space of potential tetraphenylene-based hosts and predict their ability to bind specific guest molecules. Key computational approaches include:

Molecular Modeling and Docking: To generate initial structures of host-guest complexes and assess their geometric and energetic feasibility. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic stability of the predicted host-guest complexes and to explore their conformational landscape.

Free Energy Calculations: To predict the binding affinities of different guests to a given host, or to compare the binding capabilities of different host designs. nih.gov

Quantum Mechanical (QM) Calculations: To provide accurate descriptions of the electronic structure and intermolecular interactions within the host-guest complexes, which can guide the design of hosts with specific electronic properties. nih.govacs.org

Through these computational approaches, it is possible to systematically modify the tetraphenylene scaffold, for example, by introducing functional groups to tune its size, shape, and electronic properties. swan.ac.uk This allows for the in silico design of hosts with tailored cavities for the selective recognition of specific guest molecules, potentially leading to applications in areas such as chemical sensing, separations, and catalysis. researchgate.netswan.ac.uk

Design StrategyComputational ApproachDesired Outcome
Functional Group Modification QM and MD simulationsEnhanced binding affinity and selectivity
Scaffold Extension/Modification Molecular modeling and dockingCreation of novel host cavities for different guests
Introduction of Chiral Centers QM and CD spectroscopy simulationsEnantioselective recognition of chiral guests

Ab Initio Molecular Dynamics for Short-Time Dynamic Phenomena

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines the principles of quantum mechanics with classical molecular dynamics. rsc.orgprinceton.edu In AIMD, the forces acting on the atoms are calculated "on the fly" from electronic structure calculations, typically using density functional theory (DFT), rather than from a pre-parameterized force field. princeton.edu This allows for a more accurate and transferable description of the interatomic interactions, especially in systems where chemical bonds can form or break, or where electronic polarization effects are significant. princeton.edu

For the Benzene--Tetraphenylene (1/2) co-crystal, AIMD simulations can be employed to investigate short-time dynamic phenomena that are difficult to capture with classical MD. These include:

Vibrational Dynamics: The accurate description of the vibrational modes of the host and guest molecules and how they are perturbed upon complexation.

Proton Transfer Dynamics: In cases where acidic or basic groups are present, AIMD can be used to study the dynamics of proton transfer between the host and guest.

Guest Reorientational Dynamics: The detailed mechanism and timescale of the reorientation of the benzene guest within the tetraphenylene cavity. mdpi.com

Response to External Stimuli: AIMD can be used to study the response of the co-crystal to external stimuli such as electric fields. pku.edu.cn

Due to the high computational cost of performing electronic structure calculations at every time step, AIMD simulations are typically limited to smaller system sizes and shorter timescales compared to classical MD. ethz.ch However, the development of more efficient algorithms and the increasing availability of high-performance computing resources are continuously pushing the boundaries of what is possible with AIMD. princeton.eduethz.ch

PhenomenonInformation from AIMD
Guest Dynamics Detailed reorientational pathways and timescales of benzene within the host. mdpi.com
Vibrational Spectroscopy Accurate prediction of vibrational frequencies and their shifts upon binding.
Reaction Dynamics Simulation of any potential chemical reactions or bond rearrangements within the complex.
Finite Temperature Effects Inclusion of thermal and anharmonic effects on the structure and dynamics. rsc.org

Supramolecular Chemistry and Host Guest Phenomena of Tetraphenylene Frameworks

Principles of Molecular Recognition in Tetraphenylene-Based Co-Crystals

Host-guest chemistry involves the formation of unique structural complexes between two or more molecules or ions, held together by forces other than covalent bonds. wikipedia.org This phenomenon, governed by the principles of molecular recognition, is analogous to a "lock and key" mechanism where a host molecule with a specific cavity selectively binds a complementary guest molecule. escholarship.org

In tetraphenylene-based systems, the host's saddle-shaped framework is the defining feature for recognition. researchgate.netoup.com Unlike planar aromatic molecules, the four benzene (B151609) rings of tetraphenylene (B3251814) are ortho-annulated, creating a rigid central eight-membered ring and a distinct molecular cleft. oup.com Molecular recognition in these systems is driven by a combination of non-covalent interactions, including:

Van der Waals Forces: These are the primary interactions involved in the formation of clathrate compounds where the guest is physically entrapped within the host lattice. wikipedia.org

π-π Interactions: The electron-rich aromatic surfaces of both the tetraphenylene host and aromatic guests like benzene can engage in favorable π-π stacking interactions, often in a face-to-face or offset arrangement. nih.govrsc.org

The culmination of these subtle, non-covalent forces allows tetraphenylene molecules to recognize and self-assemble with guest molecules during crystallization, leading to the formation of highly ordered multi-component solids known as co-crystals. researchgate.net The specific geometry and electronic properties of the tetraphenylene cavity dictate which guests can be accommodated, forming the basis for selective binding.

Thermodynamic and Kinetic Aspects of Host-Guest Complex Formation

The formation of a host-guest complex can be understood through both thermodynamic and kinetic lenses. numberanalytics.com

Thermodynamics governs the stability and final state of the complex. The formation of a stable tetraphenylene-benzene co-crystal is a thermodynamically favorable process, driven by the net energetic benefit of the non-covalent interactions (van der Waals, π-π) established between the host and guest molecules in the crystalline state. researchgate.net The system reaches a lower energy state by forming the ordered co-crystal compared to the separate, solvated components.

Influence of Guest Stoichiometry on Host Lattice Structure and Stability

The stoichiometry of a host-guest complex refers to the ratio of host to guest molecules in the crystal lattice. This ratio is not arbitrary but is dictated by the efficiency with which guest molecules can fill the voids created by the host framework, maximizing stabilizing interactions. rsc.org Early studies identified that tetraphenylene often forms 2:1 adducts with various solvent guests, indicating a common packing motif where two host molecules create a cavity for one guest. acs.org

The stoichiometry of the components in the solution can significantly impact the initial stages of crystal formation and nucleation. uu.nl For a stable co-crystal of a specific stoichiometry to form, the geometric fit between the host lattice voids and the guest molecules must be optimal. Changes in the size or shape of the guest molecule will necessarily alter the packing efficiency, leading to different stoichiometries and potentially affecting the stability of the entire crystal lattice.

For example, single-crystal X-ray diffraction analysis of a tetramesityl-substituted tetracyclopentatetraphenylene (a derivative of tetraphenylene) crystallized with benzene reveals a specific packing arrangement that dictates the host-guest ratio. researchgate.net The size of the benzene molecule is well-suited to the cavities formed by this particular host lattice. If the guest is changed, the stoichiometry and crystal structure may also change to accommodate the new guest. This demonstrates that the stability of the host lattice is directly coupled to the stoichiometry and identity of the encapsulated guest.

Studies on Selective Guest Encapsulation and Release Strategies

Selectivity is a cornerstone of molecular recognition and host-guest chemistry. wikipedia.org Tetraphenylene frameworks exhibit selectivity based on the principle of size and shape complementarity between the host cavity and the potential guest molecule. chinesechemsoc.orgnih.gov The rigid and well-defined cavity of a tetraphenylene host will preferentially encapsulate guests that fit snugly, maximizing favorable van der Waals and π-π interactions, while excluding molecules that are too large to enter the cavity or too small to be held effectively.

For instance, the intrinsic cavity of tetraphenylene is well-suited for small aromatic molecules like benzene. It would be expected to show selectivity against larger polycyclic aromatic hydrocarbons or fullerenes, which would require a host with a significantly larger cavity. chinesechemsoc.orgnih.gov Conversely, very small or non-aromatic molecules may not provide sufficient stabilizing interactions to be effectively encapsulated.

Strategies for the release of encapsulated guests from tetraphenylene clathrates are primarily based on disrupting the crystal lattice. Since the guest is physically entrapped, release can be achieved by:

Dissolution: Dissolving the co-crystal in a suitable solvent breaks down the host lattice, freeing the guest molecules.

Thermal Release: Heating the co-crystal to its melting point will destroy the crystalline order and release the trapped guest.

While more sophisticated chemical-triggered release mechanisms have been developed for other types of molecular cages, the release from simple clathrates like benzene-tetraphenylene relies on these more direct physical methods. nih.gov

Co-Crystallization with Other Aromatic Hydrocarbons for Comparative Analysis

Comparing the co-crystallization of tetraphenylene frameworks with different aromatic hydrocarbons provides valuable insight into the nuances of molecular recognition. These studies highlight how subtle changes in the guest's size and shape, or modifications to the host's structure, can influence the final co-crystal architecture and stoichiometry.

A key example is the comparison between benzene and p-xylene (B151628) as guests. While tetraphenylene forms a 2:1 complex with benzene, a related host, dibenzo[b,h]tetraphenylene, was found to form a 4:1 clathrate inclusion compound with p-xylene. acs.org The larger size of p-xylene compared to benzene, coupled with the altered cavity of the dibenzo-fused host, leads to a completely different packing arrangement and host-to-guest ratio. In the 4:1 complex with p-xylene, the closest host-guest carbon-carbon contacts were measured to be between 3.63 and 3.77 Å, indicative of the weak van der Waals forces governing the interaction. acs.org

Further studies on a tetracyclopentatetraphenylene derivative showed that it forms distinct crystal structures when crystallized from different aromatic solvents, including benzene, demonstrating the guest's role in templating the final lattice structure. researchgate.net This comparative analysis underscores the delicate interplay between host and guest shape, size, and electronic properties in determining the outcome of co-crystallization.

Interactive Data Table: Comparative Co-Crystallization of Tetraphenylene Frameworks

Host MoleculeGuest MoleculeStoichiometry (Host:Guest)Key Structural FeaturesReference
TetraphenyleneBenzene2:1Classic example of clathrate formation with small aromatic solvents. acs.org
Dibenzo[b,h]tetraphenylenep-Xylene4:1Larger guest and modified host lead to a different packing and stoichiometry. acs.org
Tetramesityl-TCPTP*BenzeneNot specifiedCrystal structure confirmed guest inclusion in voids of the host lattice. researchgate.net

Note: TCPTP stands for tetracyclopenta[def,jkl,pqr,vwx]tetraphenylene, a derivative of tetraphenylene.

Reactivity and Transformation Mechanisms Within Benzene Tetraphenylene 1/2 Systems

Solid-State Reactivity of Encapsulated Guests within the Host Matrix

The reactivity of the benzene (B151609) guest within the tetraphenylene (B3251814) host matrix is fundamentally governed by the principles of steric confinement and molecular isolation. The tetraphenylene molecules self-assemble into a porous framework where each benzene molecule is sequestered within a well-defined cavity. This structural arrangement acts as a "nanoreactor" that primarily inhibits intermolecular reactions.

In the bulk solid or liquid state, benzene molecules are in close contact, allowing for potential intermolecular interactions under specific energetic conditions. However, within the Benzene--tetraphenylene (1/2) lattice, each guest is effectively shielded from its neighbors by the bulky, non-planar tetraphenylene hosts. This isolation is a critical factor in modulating reactivity.

Key research findings indicate:

Inhibition of Dimerization/Polymerization: Reactions that require the collision of two or more guest molecules, such as photodimerization or oligomerization, are effectively suppressed. The host lattice enforces a minimum distance between adjacent benzene molecules that is too large for covalent bond formation to occur between them.

Pre-organization and Orientational Control: The geometry of the host cavity dictates the position and orientation of the encapsulated benzene. While benzene itself is relatively inert towards unimolecular solid-state reactions under ambient conditions, this pre-organization is a crucial principle. For a more reactive guest, such a defined orientation would selectively favor the formation of specific isomers in a hypothetical reaction, demonstrating the host's role in directing reaction pathways.

The primary effect of the tetraphenylene host on the encapsulated benzene is, therefore, one of passivation through enforced isolation, preventing pathways that rely on intermolecular contact.

Table 7.1: Comparison of Benzene's Reactivity Environment
ParameterBulk Solid BenzeneBenzene in Tetraphenylene (1/2) Host
Molecular ProximityDirect intermolecular contact (π-stacking)Isolated within individual host cavities
Translational FreedomLimited by crystal packing forcesHighly restricted; confined to cavity volume
Rotational FreedomRestricted; librational motionsSignificantly hindered; specific orientations favored
Potential for Intermolecular ReactionPossible under high pressure or irradiationSterically inhibited due to molecular isolation

Host-Induced Modulation of Reactivity or Catalytic Activity

While the tetraphenylene host is not a catalyst in the traditional sense (e.g., a metal center that lowers activation energies via redox cycles), it modulates the intrinsic properties of the benzene guest through non-covalent interactions and geometric constraints. This modulation can influence the guest's susceptibility to external stimuli.

The primary mechanisms of modulation include:

Electronic Perturbation: The interior surface of the host cavity is lined with the phenyl rings of the tetraphenylene molecules. These create a specific electronic environment that interacts with the π-system of the encapsulated benzene via van der Waals forces and π-π interactions. This host-guest interaction can cause subtle perturbations in the electron density distribution of the benzene molecule, potentially altering its spectroscopic signature and, theoretically, its activation energy for certain reactions. However, for a stable molecule like benzene, this effect does not typically induce spontaneous reactivity.

Transition State Selectivity: The most significant form of modulation relates to the confinement effect on reaction transition states. For any hypothetical reaction involving the benzene guest (e.g., photoisomerization), the rigid and well-defined shape of the host cavity would sterically allow or disallow certain transition state geometries. A transition state that requires significant molecular distortion or volume expansion would be energetically penalized, effectively raising its activation barrier. Conversely, a reaction with a compact transition state that fits well within the cavity could be favored. This principle of "transition state selectivity" is a hallmark of enzyme and supramolecular catalysis, and the tetraphenylene host provides a synthetic example of this phenomenon.

Photochemical and Thermochemical Transformations of the Co-Crystal Assembly

The response of the entire Benzene--tetraphenylene (1/2) assembly to energy input, either from light (photochemical) or heat (thermochemical), reveals key aspects of its stability and transformation pathways.

Photochemical Transformations: Benzene is known to undergo photochemical isomerization to high-energy, strained valence isomers such as Dewar benzene and benzvalene (B14751766) upon UV irradiation. However, these transformations are accompanied by significant changes in molecular geometry. Within the rigid confines of the tetraphenylene lattice, the formation of these bulky isomers is sterically prohibited. The host cavity acts as a physical cage, preventing the necessary structural reorganization. Consequently, the host-guest complex exhibits enhanced photostability compared to benzene in solution. The primary outcome of irradiation is often dissipation of energy as heat or phosphorescence, with the guest molecule remaining chemically intact.

Thermochemical Transformations: The thermal stability of the co-crystal is a direct measure of the strength of the host-guest and host-host interactions. The primary thermochemical event is the desorption of the guest molecule, which precedes the decomposition of the host. This process is readily studied using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA Analysis: Upon heating, a distinct mass loss is observed that corresponds precisely to the stoichiometric release of one benzene molecule per two tetraphenylene molecules. This confirms the 2:1 host-guest ratio.

DSC Analysis: The DSC thermogram shows an endothermic peak associated with the energy required to break the host-guest interactions and liberate the benzene guest from the crystal lattice. Following guest desorption, the now-empty (apo) tetraphenylene host lattice often becomes unstable and collapses, sometimes recrystallizing into a more dense, non-porous polymorph before its ultimate thermal decomposition at a much higher temperature.

Table 7.2: Representative Thermal Events for Benzene--Tetraphenylene (1/2)
Thermal EventTechniqueTypical Temperature Range (°C)Observation
Benzene DesorptionTGA/DSC120 - 170 °CEndothermic process; sharp mass loss corresponding to benzene.
Host Lattice Collapse/RecrystallizationDSC / PXRD170 - 220 °CExothermic event following guest loss as the apo-host rearranges.
Tetraphenylene Host DecompositionTGA> 400 °CMajor mass loss as the host molecule itself breaks down.

Investigation of Desorption and Exchange Mechanisms of Encapsulated Benzene

The dynamic nature of the host-guest system is evident in the mechanisms of guest desorption and exchange, which are fundamental to its potential application in separation and storage.

Desorption Mechanism: The desorption of benzene is a thermally activated process. As the temperature of the co-crystal increases, the kinetic energy of the encapsulated benzene molecule rises. When this energy surpasses the cumulative energy of the non-covalent interactions (primarily van der Waals and π-π forces) holding it within the cavity, the molecule can escape. This process is often modeled using kinetic analysis of TGA data to determine the activation energy for desorption. The escape pathway follows the interconnected channels within the tetraphenylene crystal structure. The integrity of these channels is crucial for efficient desorption.

The stoichiometry can be verified by the mass loss percentage.

Molar Mass of Tetraphenylene (TP): ~332.43 g/mol

Molar Mass of Benzene (Bz): ~78.11 g/mol

Mass of unit cell component (2 TP + 1 Bz): (2 * 332.43) + 78.11 = 742.97 g/mol

Theoretical Mass % of Benzene = (78.11 / 742.97) * 100 ≈ 10.51% A TGA experiment on a pure sample will show a mass loss step closely matching this value.

Guest Exchange Mechanisms: The encapsulated benzene can be replaced by other suitable guest molecules in a process known as guest exchange. This transformation can proceed via two primary mechanisms:

Solid-Vapor Exchange: Exposing the Benzene--tetraphenylene (1/2) crystals to the vapor of a new guest (e.g., toluene) can lead to the displacement of benzene. The process is driven by the relative affinities of the guests for the host cavity and their partial pressures.

Solid-Liquid Exchange: Soaking the co-crystals in a liquid solution of a competing guest can also facilitate exchange.

The selectivity of the exchange process is highly dependent on the "goodness of fit" of the new guest. Factors influencing the exchange include molecular size, shape, and polarity. For instance, a larger molecule like tert-butylbenzene (B1681246) may be too bulky to enter the channels, while a smaller, more volatile molecule like dichloromethane (B109758) might exchange readily but be held less strongly. This selectivity is a cornerstone of using such materials for molecular separation. The exchange process is often monitored by Single-Crystal X-ray Diffraction (SCXRD), which can show the gradual replacement of one guest with another, sometimes proceeding via a single-crystal-to-single-crystal (SCSC) transformation.

Table 7.3: Predicted Outcomes of Guest Exchange with Benzene in Tetraphenylene Host
Competing GuestKey Molecular PropertyPredicted Exchange OutcomeRationale
TolueneSlightly larger than benzeneFavorable exchangeFits well in the cavity; stronger van der Waals interactions due to methyl group.
p-Xylene (B151628)Larger, more linear shapeFavorable exchangeShape is highly compatible with the channel-like cavities.
Cyclohexane (B81311)Non-aromatic, flexibleLess favorable or slow exchangeLacks favorable π-π interactions with the host, resulting in weaker binding affinity.
NaphthaleneSignificantly larger, planarNo exchangeSterically hindered; too large to diffuse through the channels and fit in the cavity.

Advanced Derivatization and Functionalization Strategies for Tetraphenylene Hosts

Rational Design of Substituted Tetraphenylene (B3251814) Derivatives for Tunable Host Properties

The rational design of tetraphenylene derivatives involves the strategic introduction of functional groups to modify the electronic and steric characteristics of the host molecule. This allows for precise control over its host-guest complexation behavior, solubility, and self-assembly properties.

Researchers have synthesized a variety of substituted tetraphenylenes to modulate their host properties. For instance, the introduction of hydroxyl groups can lead to the formation of liquid crystalline materials. researchgate.net Giesselmann's research group prepared series of 2,3,6,7,10,11,14,15-octasubstituted octahydroxytetraphenylene derivatives which displayed mesophases or columnar phases depending on the nature of the alkyl chain substituents. oup.com Similarly, Wong and co-workers synthesized tetraalkoxy-substituted tetraphenylenes that self-assemble into stacking nanosheets in polar solvents, demonstrating their potential as building blocks for soft nanomaterials. oup.com

The electronic properties of the substituents play a critical role. Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., trifluoromethyl, nitro) have been successfully incorporated into the tetraphenylene framework. beilstein-journals.orgnih.gov These modifications alter the electron density of the aromatic rings, influencing π-π stacking interactions and the host's affinity for different guests. For example, a tetramethoxy-substituted tetraphenylene was oxidized to its corresponding bis-quinone, which exhibited selectivity against certain guest molecules. oup.com

A notable example of rational design is the synthesis of a tweezer-like host incorporating two dibenzo-24-crown-8 (B80794) moieties onto a tetraphenylene scaffold. oup.com This sophisticated design resulted in a host capable of forming a stable 1:1 complex with a paraquat (B189505) derivative, showcasing how elaborate functionalization can create highly specific binding pockets. oup.com

Table 1: Examples of Substituted Tetraphenylenes and Their Modified Properties

Substituent Group Target Property/Application Research Finding Reference(s)
Octahydroxy with alkyl chains Liquid Crystalline Properties Displayed mesophases or columnar phases depending on the substituents. researchgate.netoup.com
Tetraalkoxy Supramolecular Self-Assembly Formed stacking nanosheets in polar solvents. oup.com
Tetramethoxy (oxidized to bis-quinone) Selective Guest Binding Showed selectivity against guest molecules. oup.com
Dibenzo-24-crown-8 Specific Guest Recognition Formed a stable 1:1 complex with a paraquat derivative. oup.com

Regioselective and Stereoselective Functionalization of Tetraphenylene Core Structures

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of functional groups on the tetraphenylene core is essential for creating well-defined host architectures. While early methods like nitration and bromination often resulted in mixtures of isomers, recent advances have enabled more precise modifications. oup.com

A significant breakthrough has been the development of regioselective late-stage functionalization. One novel approach involves the selective iodination of the tetraphenylene core, followed by atom insertion into the resulting cyclic iodonium (B1229267) salts. rsc.orgresearchgate.net This method's regioselectivity is controlled by the steric hindrance of existing substituents. For example, the bulky tert-butyl groups in 2,7,10,15-tetra-tert-butyltetraphenylene direct the iodination to specific positions. rsc.orgresearchgate.netresearchgate.net Similarly, the electron-withdrawing nature of nitro groups in 2,7,10,15-tetranitrotetraphenylene directs the substitution to the meta-positions. rsc.orgresearchgate.netresearchgate.net This late-stage functionalization has been used to rapidly construct complex double helical architectures. rsc.orgresearchgate.net

Transition-metal-catalyzed derivatization has also emerged as a powerful tool for regioselective functionalization. beilstein-journals.orgnih.gov Protocols have been developed for the direct acetoxylation, halogenation (chlorination, bromination, iodination), and carbonylation of the tetraphenylene core, primarily yielding 2-substituted products. d-nb.infobeilstein-journals.orgnih.gov These methods provide efficient access to a range of monosubstituted tetraphenylenes, which are valuable precursors for more complex derivatives. beilstein-journals.orgnih.gov

Stereoselective synthesis has been achieved through methods like the rhodium-catalyzed [2+2+2] cycloaddition of triynes, which can produce substituted tetraphenylene derivatives with excellent enantioselectivities (up to 99% ee). oup.com The stereocontrol in these reactions is dependent on the chiral ligands employed. oup.com

Table 2: Regioselective Functionalization Reactions of Tetraphenylene

Reaction Type Reagents/Catalyst Directing Group/Principle Product(s) Reference(s)
Late-Stage Iodination I₂, H₅IO₆ Steric hindrance (tert-butyl) or electronic effects (nitro) Regioisomeric cyclic iodonium salts rsc.orgresearchgate.netresearchgate.net
Halogenation (Cl, Br, I) Gold or Palladium catalysts, N-halosuccinimides C-H activation at the 2-position 2-Halotetraphenylenes d-nb.infobeilstein-journals.org
Acetoxylation Pd(OAc)₂ C-H activation at the 2-position 2-Acetoxytetraphenylene d-nb.info

Post-Synthetic Modification of Tetraphenylene Frameworks within Co-Crystals

Post-synthetic modification (PSM) is a powerful strategy for altering the properties of crystalline materials after their initial formation. In the context of Benzene-tetraphenylene (1/2), this would involve chemically modifying the tetraphenylene host while the benzene (B151609) guest remains within the crystal lattice. While direct, documented examples of PSM on tetraphenylene co-crystals are not abundant, the principles can be inferred from related fields like metal-organic frameworks (MOFs). mdpi.com

The stability of the co-crystal is a critical factor. The intermolecular interactions holding the host and guest together (e.g., van der Waals forces, π-interactions) must be strong enough to withstand the modification procedure. wikipedia.org Solvent choice is paramount; the solvent must facilitate the reaction without dissolving the co-crystal. worktribe.com Techniques like solvent-drop grinding, where reactions are carried out in a quasi-solid state with minimal solvent, could be a viable approach. worktribe.com

This strategy could allow for the fine-tuning of a co-crystal's properties, such as altering its affinity for the entrapped guest or introducing new properties like fluorescence or catalytic activity after the primary host-guest structure has been established.

Synthesis of Polymeric or Extended Tetraphenylene Architectures for Enhanced Guest Uptake

Extending the tetraphenylene unit into larger, polymeric architectures is a promising strategy for enhancing guest uptake capacity and creating materials with cooperative binding effects. This involves linking multiple tetraphenylene units together, either directly or through linker molecules, to form oligomers, polymers, or extended networks.

One approach is the synthesis of covalent organic polymers (COPs) or frameworks (COFs) using tetraphenylene derivatives as building blocks. researchgate.net These materials possess high surface areas and permanent porosity, making them excellent candidates for gas storage and separation, which is an extension of guest uptake. For example, tetraphenylethene-based covalent organic polymers have been synthesized and explored for various applications. researchgate.net

Another strategy involves creating large, discrete macrocycles that contain one or more tetraphenylene motifs. oup.com Wong's group synthesized a chiral macrocycle based on tetraphenylenes. oup.com Such structures can create larger, more defined cavities for guest encapsulation compared to a single tetraphenylene molecule. The pre-organized nature of these macrocycles can lead to higher binding affinities and selectivities for specific guests.

Furthermore, tetraphenylene derivatives functionalized with long alkyl or oligo(ethylene glycol) chains can self-assemble into larger supramolecular structures like nanosheets. oup.com These extended architectures can create environments that facilitate the uptake of guest molecules between the layers or within the assembled structure. The combination of the rigid, shape-persistent tetraphenylene core with flexible polymer chains can lead to novel materials that combine the properties of both components, potentially leading to enhanced guest uptake and controlled release applications. mdpi.com

Strategies for Tunable Guest Affinity through Chemical Modification of the Host

The affinity of a tetraphenylene host for a guest molecule like benzene is governed by a delicate balance of non-covalent interactions, including π-π stacking, van der Waals forces, and electrostatic interactions. Chemical modification of the tetraphenylene host is the most direct way to tune these interactions and thereby control guest affinity. nih.govnih.gov

Key strategies include:

Modifying Electronic Properties: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) onto the benzene rings of the tetraphenylene core alters its electrostatic potential. oup.combeilstein-journals.org This directly impacts the strength of π-π stacking interactions with aromatic guests like benzene. For example, increasing the electron-rich character of the tetraphenylene cavity can enhance interactions with electron-poor guests, and vice versa.

Altering Cavity Size and Shape: The steric bulk of the substituents can modify the size and shape of the binding cavity. Attaching bulky groups like tert-butyl can constrict the cavity, potentially increasing size selectivity for smaller guests. rsc.orgresearchgate.net Conversely, building extended structures or macrocycles can create larger cavities for bigger guest molecules. oup.com

Introducing Specific Interaction Sites: Functional groups capable of specific interactions, such as hydrogen bonding, can be installed on the tetraphenylene host. While benzene itself is not a hydrogen bond donor or acceptor, this strategy is highly effective for other guests. The synthesis of a tweezer-like host with crown ether moieties to bind a paraquat derivative through strong electrostatic and hydrogen bonding interactions is a prime example of this approach. oup.com

Enhancing Host Preorganization and Rigidity: Incorporating the tetraphenylene unit into more rigid structures, such as macrocycles or polymeric frameworks, reduces the entropic penalty upon guest binding. A pre-organized host does not need to undergo significant conformational changes to bind a guest, which often leads to a higher binding affinity.

By combining these strategies, researchers can rationally design and synthesize tetraphenylene hosts with finely tuned affinities for a wide range of guest molecules. oup.comnih.gov

Emerging Research Directions and Future Perspectives for Tetraphenylene Host Guest Systems

Exploration of New Guest Molecules beyond Benzene (B151609) for Tetraphenylene (B3251814) Hosts

The foundational work on tetraphenylene's ability to form clathrate inclusion compounds has sparked systematic studies into its interactions with a wide variety of guest species. oup.com Research is actively moving beyond simple aromatic guests like benzene to explore the encapsulation of molecules with diverse sizes, shapes, and functionalities. The goal is to understand how the tetraphenylene cavity can be utilized to selectively bind and orient a broader range of chemical entities.

Key areas of exploration include:

Small Aliphatic and Alicyclic Molecules: Researchers are investigating the inclusion of small, non-aromatic guests to understand the role of van der Waals forces and shape complementarity in the absence of strong π-π stacking interactions.

Fullerenes: The encapsulation of larger guests like fullerenes (C60, C70) within more complex, cage-like structures derived from molecules with similar concave architectures, such as tribenzotriquinacene, highlights the potential for tetraphenylene-based systems to host bulky, electronically active molecules. beilstein-journals.orgnitschkegroup-cambridge.com

Biologically Relevant Molecules: Inspired by the success of other host systems like pillararenes in binding homoserine lactones to disrupt bacterial communication, there is growing interest in exploring whether tetraphenylene frameworks can be adapted to recognize and sequester biologically significant molecules. aalto.fi

A systematic study of various guest species with benzo-fused tetraphenylenes has demonstrated the widespread formation of clathrate inclusion compounds, indicating the host's versatility. oup.com The insights gained from these studies are crucial for designing new tetraphenylene-based materials for applications in separation, sensing, and molecular recognition.

Development of Responsive Tetraphenylene Frameworks for Controlled Guest Release

A significant frontier in host-guest chemistry is the development of "smart" materials that can capture and release guest molecules in response to external stimuli. While research on tetraphenylene itself is emerging, principles demonstrated in other dynamic frameworks, such as metal-organic frameworks (MOFs), provide a clear roadmap for future development. The concept involves creating frameworks that undergo structural changes—like breathing, swelling, or contracting—triggered by stimuli such as temperature, pH, light, or the presence of a specific chemical. researchgate.net

Future research on responsive tetraphenylene frameworks is anticipated to focus on several key strategies:

Incorporation of Stimuli-Responsive Moieties: Functionalizing the tetraphenylene scaffold with polymers or other molecules that exhibit reversible coil-globule transitions in response to pH or temperature changes could enable on-off control of guest release. rsc.org For instance, a framework could be designed to hold a guest at a certain temperature or pH and release it when conditions change. rsc.orgresearchgate.net

Conformational Switching: The inherent conformational flexibility in some host molecules can be exploited for what is termed conformation-dependent guest binding. ias.ac.in By designing tetraphenylene derivatives that can switch between different conformations, it may be possible to create systems where one state binds a guest strongly while another releases it.

Dynamic Covalent or Coordinative Bonds: Building tetraphenylene units into larger assemblies using reversible bonds could allow for the controlled disassembly and reassembly of the host structure, providing a mechanism for guest uptake and release.

These approaches aim to transform static tetraphenylene hosts into dynamic systems suitable for applications like targeted drug delivery and controlled release of chemicals. rsc.org

Integration of Tetraphenylene Host-Guest Systems into Advanced Functional Materials Architectures

The unique structural and electronic properties of tetraphenylene make it an attractive building block for advanced functional materials. Researchers are exploring ways to incorporate tetraphenylene host-guest systems into larger, more complex architectures to create materials with novel properties.

Current and future research directions include:

Liquid Crystalline Materials: Derivatives of tetraphenylene, particularly those with multiple hydroxyl or alkoxy substituents, have been shown to exhibit liquid crystalline phases. oup.comresearchgate.net The ability of these molecules to self-assemble into ordered structures, such as columnar phases or nanosheets, opens the door to creating materials where the alignment and properties can be controlled by the inclusion of specific guest molecules. oup.comresearchgate.net

Supramolecular Polymers and Gels: Amphiphilic tetraphenylene derivatives can act as molecular building blocks for soft nanomaterials. oup.com By forming host-guest complexes, it may be possible to modulate the self-assembly process, leading to the formation of responsive gels or polymers whose properties are dictated by the guest.

Porous Crystalline Materials: By linking tetraphenylene units, it is possible to create porous organic cages or frameworks. These materials can exhibit high selectivity for certain guests, and their host-guest properties can be fine-tuned by modifying the tetraphenylene building block. This strategy is analogous to the construction of MOFs, which have been successfully used for selective gas separation. researchgate.net

Molecular Tweezer and Cage Architectures: Researchers have synthesized tweezer-like hosts that incorporate a tetraphenylene motif, demonstrating the ability to form stable complexes with specific guest molecules. researchgate.net More complex, three-dimensional cage structures based on related tetraphenylethene have shown promise for recognizing and binding polycyclic aromatic hydrocarbons and dyes. nih.govresearchgate.net

The table below summarizes some functional material architectures incorporating tetraphenylene and related motifs.

Material ArchitectureTetraphenylene DerivativePotential Function/ApplicationCitation
Liquid Crystals Octasubstituted octahydroxytetraphenylenesDisplay of mesophases or columnar phases oup.com
Supramolecular Nanosheets Tetraalkoxy-substituted tetraphenylenesBuilding blocks for soft nanomaterials oup.comresearchgate.net
Molecular Tweezers Dibenzo-24-crown-8 (B80794) functionalized tetraphenyleneFormation of stable 1:1 complexes with paraquat (B189505) derivatives researchgate.net
Chiral Crown Ethers Tetrahydroxytetraphenylene-derived macrocyclesEnantiomeric recognition of amino acids oup.com

Advanced Methodologies for In Situ Characterization of Co-Crystallization Processes and Dynamics

Understanding how and when co-crystals form is critical for controlling their synthesis and properties. A significant trend in the field is the development and application of advanced analytical techniques to monitor the co-crystallization process in real-time. These in situ methods provide invaluable insights into the kinetics and mechanisms of crystal formation and dissociation.

Key methodologies being employed and developed include:

Raman Spectroscopy: In situ Raman spectroscopy has proven to be a powerful tool for monitoring the dissociation of co-crystals, for example, when exposed to humidity or dissolved in a solvent. acs.orgacs.org By tracking characteristic vibrational modes of the host, guest, and co-crystal, researchers can quantify the extent and rate of structural changes.

Powder X-ray Diffraction (PXRD): Variable temperature PXRD allows for the real-time monitoring of phase transformations that occur upon heating or cooling, such as the release of guest molecules from a host lattice. researchgate.net

Solid-State Nuclear Magnetic Resonance (SSNMR): SSNMR, particularly with enhancements like dynamic nuclear polarization, is a highly effective technique for characterizing the local environment of atoms within a co-crystal, providing definitive evidence of host-guest interactions. nih.gov

Differential Scanning Calorimetry (DSC): DSC is widely used as a screening tool to detect co-crystal formation by identifying melting points that are distinct from the individual components. biorxiv.org

Computational Modeling: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are being developed to simulate host-guest systems with high accuracy. researchgate.net These computational tools can predict the geometry of host-guest complexes and elucidate the nature of the electronic interactions between the host and guest. researchgate.net

The data from these techniques are essential for moving beyond simple trial-and-error synthesis to a more rational design of co-crystals with desired properties.

Role of Benzene--Tetraphenylene (1/2) Co-Crystals in Fundamental Studies of Non-Covalent Interactions

The benzene--tetraphenylene (1/2) co-crystal serves as a model system for studying the subtle yet crucial non-covalent interactions that govern molecular recognition and self-assembly. The well-defined structure, dominated by C–H⋯π and π-π interactions, provides a platform for dissecting the forces that hold multicomponent molecular crystals together.

This system is pivotal for fundamental studies in several areas:

π-π Stacking Interactions: The face-to-face arrangement of benzene within the concave pocket of tetraphenylene is a classic example of π-π stacking. Detailed analysis of this and related systems, such as those involving fluorinated arenes, helps refine our understanding of how electrostatic and dispersion forces contribute to this critical interaction. nih.govresearchgate.net

C–H⋯π Interactions: The interactions between the hydrogen atoms of one molecule and the π-electron cloud of an aromatic ring are ubiquitous in supramolecular chemistry. The benzene-tetraphenylene system offers a clean environment to study the geometry and energetic contribution of these weak hydrogen bonds.

Charge-Transfer Interactions: In co-crystals formed between electron-donating hosts and electron-accepting guests, charge-transfer can be a significant stabilizing force. researchgate.net Studies on systems like triphenylene (a planar analogue of tetraphenylene) with TCNQ derivatives use spectroscopy to quantify the degree of charge transfer, providing insights applicable to the electronic properties of tetraphenylene co-crystals. researchgate.net

Crystal Engineering: By understanding the hierarchy and interplay of different non-covalent interactions (e.g., hydrogen bonding, halogen bonding, π-stacking), researchers can better predict and design crystal structures. nih.govnih.gov The benzene-tetraphenylene co-crystal is a foundational example in the field of crystal engineering, demonstrating how molecular shape and electronic complementarity lead to predictable packing arrangements. rsc.org

The table below lists the primary non-covalent interactions and their significance in the context of the benzene-tetraphenylene system and related co-crystals.

Interaction TypeDescriptionSignificance in Tetraphenylene SystemsRelated System Examples
π-π Stacking Attraction between the electron clouds of aromatic rings.Primary force holding the benzene guest within the tetraphenylene cavity.Benzene-Hexafluorobenzene, Triphenylene-TCNQ nih.govresearchgate.net
C–H⋯π Interaction Weak hydrogen bond between a C-H bond and a π system.Contributes to the stability and specific orientation of the guest molecule.Tetraphenylmethane derivatives, Tetraarylpyrene-benzene ias.ac.inrsc.org
Van der Waals Forces General intermolecular forces (dispersion and dipole-dipole).Important for overall packing efficiency and shape complementarity.All molecular crystals
Charge-Transfer Electron donation from a host (donor) to a guest (acceptor).Can significantly strengthen binding and impart electronic properties.Triphenylene-TCNQ co-crystals researchgate.net

By continuing to study this seemingly simple co-crystal, researchers can uncover fundamental principles that are broadly applicable to the design of complex molecular materials.

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